N-Acetyl-L-leucine

Catalog No.
S532325
CAS No.
1188-21-2
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-leucine

CAS Number

1188-21-2

Product Name

N-Acetyl-L-leucine

IUPAC Name

2-acetamido-4-methylpentanoic acid

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)

InChI Key

WXNXCEHXYPACJF-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C

Solubility

8.1 mg/mL at 25 °C

Synonyms

acetyl-DL-leucine, acetylleucine, acetylleucine, L-, Lasdol, N-acetyl-L-leucine, N-acetylleucine, Tanganil

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C

Description

The exact mass of the compound N-Acetyl-L-leucine is 173.1052 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.05 m8.1 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758152. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. It belongs to the ontological category of N-acetyl-L-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment for Niemann-Pick Disease Type C (NPC)

Treatment for Traumatic Brain Injury (TBI)

N-Acetyl-L-leucine is a derivative of the essential amino acid L-leucine, characterized by the addition of an acetyl group to its nitrogen atom. It belongs to the class of organic compounds known as N-acyl-alpha amino acids, which are formed when an acyl group is attached to the nitrogen atom of an alpha amino acid. This compound is biologically significant as it serves as a capped form of L-leucine and plays a role in various biological processes, including protein synthesis and regulation. The molecular formula for N-Acetyl-L-leucine is C8H15NO3C_8H_{15}NO_3, with a molecular weight of approximately 173.21 g/mol .

  • Promoting neuroprotection: NALL might help protect nerve cells from damage by reducing inflammation and oxidative stress [].
  • Enhancing cellular function: NALL may improve the function of lysosomes, cellular organelles responsible for waste disposal, which is crucial in NPC where dysfunctional lysosomes accumulate harmful substances [].
  • Modulating protein interactions: NALL could potentially interact with specific proteins involved in neurodegenerative processes, although the details of these interactions require further research.
  • Studies suggest NALL has a good safety profile, with limited side effects reported in clinical trials [, ].
  • More research is needed to definitively determine the long-term safety of NALL, particularly for extended use.
  • As with any substance, proper handling procedures should be followed when working with NALL in a research setting.

N-Acetyl-L-leucine can be synthesized through the reaction between acetyl-CoA and L-leucine, catalyzed by the enzyme leucine N-acetyltransferase (EC 2.3.1.66). The reaction can be summarized as follows:

acetyl CoA+L leucineCoA+N acetyl L leucine\text{acetyl CoA}+\text{L leucine}\rightleftharpoons \text{CoA}+\text{N acetyl L leucine}

This enzyme facilitates the transfer of the acetyl group from acetyl-CoA to L-leucine, producing N-acetyl-L-leucine and releasing coenzyme A .

N-Acetyl-L-leucine exhibits significant biological activity, primarily related to its role in protein synthesis and metabolism. It is involved in N-terminal acetylation, a common post-translational modification that enhances protein stability and function. Studies have shown that approximately 85% of human proteins undergo N-terminal acetylation, which is essential for their proper functioning . Additionally, N-acetylated amino acids can be released from peptides through the action of specific hydrolases, indicating their involvement in metabolic pathways .

The synthesis of N-Acetyl-L-leucine can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing leucine N-acetyltransferase to catalyze the reaction between acetyl-CoA and L-leucine.
  • Chemical Acetylation: Direct acetylation of L-leucine using acetic anhydride or acetyl chloride under controlled conditions.
  • Racemization Processes: In some cases, racemization steps may be included to produce a mixture of enantiomers (D and L forms) of N-acetyl-leucine .

N-Acetyl-L-leucine has several applications in both medicinal and nutritional contexts:

  • Pharmaceutical Development: It is being explored as a potential treatment for neurological disorders due to its ability to cross the blood-brain barrier more effectively than L-leucine .
  • Nutritional Supplements: As an amino acid derivative, it may be used in dietary supplements aimed at enhancing muscle recovery and performance.
  • Research Tool: It serves as a substrate for studying enzymatic reactions involving amino acids and their modifications.

Recent studies have highlighted the unique transport mechanisms of N-acetyl-L-leucine compared to its parent compound L-leucine. While L-leucine typically utilizes the L-type amino acid transporter for cellular uptake, N-acetyl-L-leucine is taken up by organic anion transporters and monocarboxylate transporters. This shift in transport dynamics suggests that N-acetyl-L-leucine may exhibit different pharmacokinetic properties, making it a candidate for drug development targeting specific metabolic pathways .

Several compounds share structural similarities with N-Acetyl-L-leucine, each exhibiting unique properties:

Compound NameStructure SimilarityUnique Properties
Acetyl-L-carnitineAcetate group on nitrogenInvolved in fatty acid metabolism
N-Acetyl-D-leucineD-isomer of leucinePotentially different pharmacological effects
N-Propionyl-L-leucinePropionyl group insteadMay affect metabolic pathways differently
N-Acetyl-L-valineValine instead of leucineDifferent biological roles due to side chain changes

Uniqueness of N-Acetyl-L-Leucine

N-Acetyl-L-leucine stands out due to its specific interactions with transporters and its potential therapeutic applications in treating neurological conditions. Its ability to bypass traditional uptake pathways for amino acids makes it particularly interesting for drug formulation strategies aimed at enhancing bioavailability and therapeutic efficacy .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

173.10519334 g/mol

Monoisotopic Mass

173.10519334 g/mol

Heavy Atom Count

12

LogP

0.79

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K76S41V71X

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

99-15-0
1188-21-2

Wikipedia

Acetylleucine

General Manufacturing Information

L-Leucine, N-acetyl-: ACTIVE

Dates

Modify: 2023-08-15
1: LEAU O, DUCROT R. [Action of acetylleucine on experimental vertigo in mice]. C R Seances Soc Biol Fil. 1957;151(7):1365-7. French. PubMed PMID: 13523909.

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